molecular formula C13H17Br B14369300 (2-Bromo-1-tert-butylcyclopropyl)benzene CAS No. 93251-39-9

(2-Bromo-1-tert-butylcyclopropyl)benzene

Cat. No.: B14369300
CAS No.: 93251-39-9
M. Wt: 253.18 g/mol
InChI Key: GFYIXCQQKHQZPP-UHFFFAOYSA-N
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Description

(2-Bromo-1-tert-butylcyclopropyl)benzene is a brominated aromatic compound featuring a cyclopropyl ring substituted with a tert-butyl group and a bromine atom. The cyclopropane ring introduces significant ring strain, which influences its reactivity and stability compared to non-cyclic or less strained analogs. Bromine, as a halogen, enhances electrophilic substitution reactivity and can participate in cross-coupling reactions. Its properties and applications are inferred from analogs with similar substituents, such as brominated tert-butyl benzene derivatives and cyclopropane-containing aromatic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1-tert-butylcyclopropyl)benzene typically involves the bromination of 1-tert-butylcyclopropylbenzene. The reaction can be carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to facilitate the electrophilic aromatic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Mechanism of Action

The mechanism of action of (2-Bromo-1-tert-butylcyclopropyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring can be replaced by various nucleophiles through a two-step mechanism:

Comparison with Similar Compounds

The following structurally related compounds provide insights into the behavior of (2-Bromo-1-tert-butylcyclopropyl)benzene:

Table 1: Structural Analogs of this compound

Compound Name CAS Number Structural Similarity Key Differences
2-Bromo-4-(tert-butyl)-1-methylbenzene 61024-94-0 0.88 Methyl substituent instead of cyclopropyl
1,4-Dibromo-2,5-di-tert-butylbenzene 22875-47-4 0.85 Two bromine atoms, no cyclopropyl ring
2-Bromo-1,3-di-tert-butylbenzene 19715-32-3 1.00 No cyclopropyl ring
2-Bromo-1,3,5-tri-tert-butylbenzene 80438-66-0 1.00 Three tert-butyl groups, no cyclopropane

Key Observations:

Steric and Electronic Effects: Compounds like 2-Bromo-1,3-di-tert-butylbenzene (CAS 19715-32-3) exhibit enhanced steric hindrance due to multiple tert-butyl groups, reducing reactivity in nucleophilic substitutions compared to monosubstituted analogs. This trend suggests that this compound may display moderated reactivity due to its single tert-butyl group .

Reactivity in Cross-Coupling: Bromine’s position (ortho, meta, para) significantly impacts reactivity. For example, 1,4-Dibromo-2,5-di-tert-butylbenzene (CAS 22875-47-4) undergoes sequential Suzuki-Miyaura couplings, whereas mono-brominated analogs like 2-Bromo-1,3,5-tri-tert-butylbenzene (CAS 80438-66-0) show regioselective coupling at the less hindered position . The cyclopropyl group in the target compound may further direct reactivity via conjugation effects.

Thermal and Chemical Stability :

  • tert-Butyl groups generally enhance thermal stability. However, cyclopropane rings are prone to thermal or acid-catalyzed ring-opening. This combination in this compound likely results in a balance between stability (from tert-butyl) and reactivity (from cyclopropane) .

Synthetic Challenges :

  • The synthesis of cyclopropane-containing bromoarenes often requires specialized methods, such as [2+1] cycloadditions or metal-mediated ring closures, unlike simpler brominated tert-butyl benzenes, which are typically synthesized via Friedel-Crafts alkylation followed by bromination .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (2-Bromo-1-tert-butylcyclopropyl)benzene, and how can reaction parameters be optimized?

  • Methodology :

  • Step 1 : Introduce the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃), similar to methods for 1-Bromo-4-tert-butylbenzene synthesis .
  • Step 2 : Cyclopropanation of the resulting intermediate using diiodomethane and a zinc-copper couple (Simmons–Smith reaction) to form the cyclopropane ring.
  • Step 3 : Brominate the cyclopropane ring using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic bromination.
  • Optimization : Use Design of Experiments (DOE) to vary temperature (based on boiling points of analogs: 143–220°C ), catalyst loading, and solvent polarity. Monitor purity via GC (>95% threshold as in ).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclopropane ring integrity (reference shifts from tert-butyl analogs ).
  • GC-MS/HPLC : Ensure purity (>95% as per ); GC retention times can be cross-checked with brominated benzene derivatives .
  • Elemental Analysis : Validate molecular composition (C, H, Br) against theoretical values.

Q. What storage conditions are required to maintain the stability of this compound?

  • Recommendations :

  • Store in amber vials at –20°C to minimize light- or heat-induced degradation (similar to brominated ethylbenzenes ).
  • Monitor degradation via periodic GC analysis; detect bromine loss or cyclopropane ring opening.

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of the cyclopropane ring in cross-coupling reactions?

  • Mechanistic Insight :

  • The tert-butyl group creates steric hindrance, limiting access to the cyclopropane ring. Compare reactivity with less hindered analogs like (2-Bromoethyl)benzene .
  • Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura couplings to mitigate steric effects. Reference steric parameters from tert-butylbenzene derivatives .

Q. Which computational methods are suitable for modeling substituent effects on the electronic structure of this compound?

  • Approach :

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution.
  • Compare with PubChem-calculated data for brominated aryl compounds . Analyze HOMO-LUMO gaps to predict reactivity.

Q. How can researchers resolve contradictions in reported bromination yields for tert-butyl-substituted cyclopropanes?

  • Contradiction Analysis :

  • Variable Screening : Replicate experiments under documented conditions (e.g., bromination temperature ranges: 80–120°C ).
  • Purity Checks : Verify starting material purity (>97% as in ); impurities may inhibit bromination.
  • Mechanistic Probes : Use radical traps (e.g., TEMPO) to confirm bromination pathway (radical vs. electrophilic).

Q. What strategies enable regioselective functionalization of the cyclopropane ring in the presence of bromine?

  • Strategies :

  • Directing Groups : Introduce temporary substituents (e.g., carbonyl) to steer reactivity.
  • Transition Metal Catalysis : Use Pd-catalyzed C–H activation, leveraging steric effects from tert-butyl . Reference regioselectivity in bromophenylpyrazoles .

Properties

CAS No.

93251-39-9

Molecular Formula

C13H17Br

Molecular Weight

253.18 g/mol

IUPAC Name

(2-bromo-1-tert-butylcyclopropyl)benzene

InChI

InChI=1S/C13H17Br/c1-12(2,3)13(9-11(13)14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3

InChI Key

GFYIXCQQKHQZPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CC1Br)C2=CC=CC=C2

Origin of Product

United States

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